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Compound of Interest

Compound Name: 2,6-Dichloro-3-phenylpyridine

Cat. No.: B189514 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
Dichloro-3-phenylpyridine, a substituted pyridine derivative of interest in synthetic and

medicinal chemistry. Due to the limited availability of public experimental spectra for this

specific compound, this guide presents predicted spectroscopic data based on established

principles and spectral databases of analogous compounds. Detailed experimental protocols

for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data are also provided to facilitate the empirical analysis of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the molecular structure of organic

compounds. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for

2,6-Dichloro-3-phenylpyridine.

Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the

pyridine and phenyl rings.
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

Phenyl-H (ortho,

meta, para)
7.30 - 7.60 Multiplet (m) -

Pyridine-H4 ~7.85 Doublet (d) ~8.0

Pyridine-H5 ~7.45 Doublet (d) ~8.0

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental

conditions.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Pyridine C2, C6 ~150

Pyridine C3 ~135

Pyridine C4 ~140

Pyridine C5 ~125

Phenyl C1' (ipso) ~138

Phenyl C2', C6' ~129

Phenyl C3', C5' ~128

Phenyl C4' ~130

Note: These are predicted values and are subject to variation.

Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standard procedure for obtaining NMR spectra of a solid

organic compound like 2,6-Dichloro-3-phenylpyridine.
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Sample Preparation:

Weigh 5-10 mg of 2,6-Dichloro-3-phenylpyridine.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if

necessary.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-5 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: -2 to 12 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: 0 to 200 ppm.

Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum and apply baseline correction.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ¹³C).

Integrate the signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2,6-Dichloro-3-phenylpyridine is expected to show characteristic absorption

bands for the aromatic rings and carbon-halogen bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity

Vibrational Mode

Assignment

3100-3000 Medium-Weak Aromatic C-H stretch

1600-1450 Medium-Strong Aromatic C=C ring stretch

1100-1000 Strong C-Cl stretch

800-600 Strong
Aromatic C-H bend (out-of-

plane)

Experimental Protocol for IR Data Acquisition
A common method for analyzing solid samples is the KBr pellet technique.

Sample Preparation:

Thoroughly grind 1-2 mg of 2,6-Dichloro-3-phenylpyridine with approximately 100 mg of

dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

The mixture should be a fine, homogenous powder.
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Transfer the powder to a pellet-pressing die.

Data Acquisition:

Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Record a background spectrum of the empty sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Perform a background subtraction from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data
m/z Value Relative Intensity Assignment

223/225/227 High
[M]⁺, [M+2]⁺, [M+4]⁺ (isotopic

pattern for two Cl atoms)

188/190 Medium [M-Cl]⁺

153 Medium [M-2Cl]⁺

77 Medium [C₆H₅]⁺

Note: The molecular ion peak ([M]⁺) is expected at m/z 223, with characteristic isotopic peaks

at m/z 225 and 227 due to the presence of two chlorine atoms. The molecular formula of 2,6-
Dichloro-3-phenylpyridine is C₁₁H₇Cl₂N, and its molecular weight is 224.09.[1]

Experimental Protocol for Mass Spectrometry Data
Acquisition
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The following is a general protocol for obtaining a mass spectrum using electrospray ionization

(ESI).

Sample Preparation:

Prepare a dilute solution of 2,6-Dichloro-3-phenylpyridine (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

Instrument Parameters (ESI-MS):

Ionization Mode: Positive Electrospray Ionization (ESI+).

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Scan Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

Drying Gas (N₂) Temperature: 250-350 °C.

Data Analysis:

Identify the molecular ion peak and its isotopic pattern to confirm the presence of chlorine

atoms.

Analyze the fragmentation pattern to gain insights into the molecular structure.

For high-resolution mass spectrometry (HRMS), compare the exact mass measurement with

the calculated mass for the molecular formula C₁₁H₇Cl₂N to confirm the elemental

composition.

Analytical Workflow
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The following diagram illustrates a logical workflow for the complete spectroscopic analysis of

2,6-Dichloro-3-phenylpyridine.

Analytical Workflow for 2,6-Dichloro-3-phenylpyridine
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Caption: Analytical workflow for 2,6-Dichloro-3-phenylpyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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